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Mesaconine 14-benzoate

Cat. No.: B10799805
M. Wt: 589.7 g/mol
InChI Key: PULWZCUZNRVAHT-UHFFFAOYSA-N
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Description

Contextualization within the Diterpenoid Alkaloid Class

Mesaconine (B8520833) 14-benzoate belongs to the vast and structurally complex class of diterpenoid alkaloids. nih.govacs.org These naturally occurring compounds are predominantly found in plant genera such as Aconitum and Delphinium from the Ranunculaceae family. nih.gov Diterpenoid alkaloids are characterized by a core structure derived from a diterpene, a C20 hydrocarbon, which has been modified to include a nitrogen atom, often within a heterocyclic ring system. nih.gov

The Aconitum genus, in particular, is a rich source of these alkaloids, which are known for their diverse and potent biological activities. researchgate.netbohrium.com Chemically, diterpenoid alkaloids are often categorized based on the carbon skeleton of their diterpene precursor. Mesaconine 14-benzoate falls into the C19-diterpenoid alkaloid sub-class, which is characterized by the loss of one carbon atom from the original C20 skeleton.

Nomenclature and Chemical Classification of this compound

The systematic name for this compound is [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate (B1203000). biocrick.com It is also commonly referred to as benzoylmesaconine (B1261751). biocrick.comselleckchem.comambeed.cn The "14-benzoate" designation in its name specifies that a benzoyl group is attached at the 14th position of the mesaconine core structure.

Table 1: Chemical Identification of this compound

Identifier Value
Chemical Formula C31H43NO10
Molecular Weight 589.67 g/mol
CAS Number 63238-67-5
Synonyms Benzoylmesaconine, 14-Benzoylmesaconine

Historical and Ethnopharmacological Relevance in Natural Product Chemistry

The primary botanical source of this compound is the genus Aconitum, particularly the species Aconitum carmichaeli Debx. biocrick.commedchemexpress.com Plants from the Aconitum genus, commonly known as aconite, monkshood, or wolfsbane, have a long history of use in traditional medicine systems, especially in Asia. nih.govbohrium.com

In traditional Chinese medicine, processed Aconitum roots, known as "Wutou" or "Fuzi," are used to treat a variety of ailments. biocrick.combohrium.com The processing of these roots is a critical step, as it leads to the hydrolysis of the highly toxic diester-diterpenoid alkaloids into less toxic monoester derivatives like benzoylmesaconine. biocrick.com In fact, benzoylmesaconine is noted to be the most abundant component in "Wutou" decoction, a preparation used for conditions such as rheumatoid arthritis. biocrick.commedchemexpress.com Research has shown that the processing of Aconitum tuber leads to the hydrolysis of mesaconitine, a more toxic alkaloid, into benzoylmesaconine. biocrick.com

The study of compounds like this compound is significant for the chemotaxonomic classification of Aconitum species. researchgate.net The specific profile of diterpenoid alkaloids can serve as a chemical marker to differentiate between various species within the genus, which is crucial for the quality control and standardization of herbal medicines derived from these plants. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43NO10 B10799805 Mesaconine 14-benzoate

Properties

IUPAC Name

[5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULWZCUZNRVAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Structural Elucidation, and Chemodiversity of Mesaconine 14 Benzoate

Methodologies for Isolation of Mesaconine (B8520833) 14-benzoate from Botanical Sources

The isolation of Mesaconine 14-benzoate is a multi-step process that begins with its extraction from plant material and is followed by rigorous purification to separate it from a complex mixture of other alkaloids.

This compound is a principal alkaloid isolated from several Aconitum species, including Aconitum carmichaeli and Aconitum japonicum. selleckchem.complantaedb.commedchemexpress.com The roots, particularly the lateral roots of species like A. carmichaelii, are common sources for its extraction. naturalproducts.net

The general procedure for isolating diterpenoid alkaloids from Aconitum species involves initial extraction of the plant material with a solvent such as methanol (B129727). This is often followed by a series of liquid-liquid partitioning steps to separate the alkaloids from other plant constituents. Further purification is typically achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method. High-Performance Liquid Chromatography (HPLC) is frequently employed for final purification, capable of achieving high purity levels, such as 99.73%. lgcstandards.com Thin-Layer Chromatography (TLC) is also utilized to monitor the purification process and assess the purity of the isolated compound. lgcstandards.com

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both one-dimensional (¹H NMR) and two-dimensional NMR experiments are crucial for its characterization. lgcstandards.com ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon framework. Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons, ultimately piecing together the complex, multi-ring structure of the alkaloid. researchgate.net For instance, the location of the benzoate (B1203000) group at the C-14 position is confirmed through HMBC correlations.

While specific, complete assignment data for this compound is proprietary to specific research, analysis of related benzoate-containing natural products demonstrates the power of high-field NMR (e.g., 750-MHz) combined with computational methods for unambiguous signal assignment. researchgate.net Certificates of analysis for commercial standards of benzoylmesaconine (B1261751) confirm that the ¹H NMR and Mass Spectrometry data conform to the expected structure. lgcstandards.com

Table 1: Spectroscopic Techniques for this compound

Technique Application in Structural Analysis
¹H NMR Determines the number and environment of protons.
¹³C NMR Identifies the carbon skeleton of the molecule.
COSY Shows proton-proton correlations within the same spin system.
HSQC Correlates protons directly to the carbons they are attached to.

Mass Spectrometry (MS) is another indispensable tool for the characterization of this compound. lgcstandards.com It provides the precise molecular weight and elemental composition of the molecule. The molecular formula of this compound has been determined as C₃₁H₄₃NO₁₀, corresponding to a molecular weight of 589.67 g/mol . lgcstandards.commedchemexpress.com

High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition with high accuracy. When coupled with liquid chromatography, as in Liquid Chromatography-Mass Spectrometry (LC-MS), it becomes a powerful method for identifying this compound in complex mixtures and for qualitatively screening plant extracts. google.com Furthermore, tandem mass spectrometry (MS/MS), often used with ultra-performance liquid chromatography (UPLC), provides structural information through the analysis of fragmentation patterns, which can help in distinguishing between isomers. medchemexpress.com

In addition to NMR and MS, other analytical methods play a supportive role in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is not only a purification tool but also an analytical method for assessing the purity of the compound. lgcstandards.comturkjps.org Reversed-phase HPLC is commonly used for the analysis of diterpenoid alkaloids.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. nih.gov For this compound, characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from the ester, and ether (C-O-C) groups would be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of the benzoate group, a chromophore, allows for detection using UV-Vis spectroscopy. nih.gov This is particularly useful for quantification during HPLC analysis.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used to monitor the progress of reactions and column chromatography fractions, as well as for preliminary purity checks. lgcstandards.com For benzoylmesaconine, a typical system involves a silica gel plate with a mobile phase such as dichloromethane, methanol, and ammonium (B1175870) hydroxide. lgcstandards.com

Mass Spectrometry (MS) Applications in Structure Determination

Comparative Structural Analysis with Related Aconitum Diterpenoid Alkaloids

This compound belongs to the C₁₉-diterpenoid alkaloid class, which is characterized by a complex hexacyclic carbon skeleton. nih.gov These alkaloids are prevalent in Aconitum species and share a common biosynthetic origin. nih.gov A key feature used for their classification is the substitution pattern on the core aconitane (B1242193) skeleton.

This compound is structurally similar to other well-known Aconitum alkaloids such as aconitine (B1665448), mesaconitine, and hypaconitine (B608023). nih.govscience.gov The primary differences between these compounds lie in the nature of the ester groups at specific positions, particularly at C-8 and C-14. For example, aconitine possesses an acetyl group at C-8 and a benzoyl group at C-14, similar to this compound. However, this compound is specifically O⁸-deacetylmesaconitine, indicating the absence of the acetyl group at the C-8 position. lgcstandards.com These seemingly minor structural variations significantly influence the biological activity of the compounds.

Table 2: Structural Comparison of Related Aconitum Alkaloids

Compound Core Skeleton Substituent at C-8 Substituent at C-14
This compound Aconitane -OH Benzoyl
Aconitine Aconitane Acetyl Benzoyl
Mesaconitine Aconitane Acetyl Benzoyl
Hypaconitine Aconitane Acetyl Benzoyl
Neoline Aconitane -OH -H
Fuziline Aconitane -OH -OH

Note: The core structures of aconitine, mesaconitine, and hypaconitine differ in their N-alkyl group and other substitutions, but are presented here for comparison of the key ester functionalities.

Chemical Synthesis and Biosynthetic Pathways of Mesaconine 14 Benzoate

Strategies for Total Synthesis of Mesaconine (B8520833) 14-benzoate

The total synthesis of highly complex C19-diterpenoid alkaloids like Mesaconine 14-benzoate remains a formidable challenge in organic chemistry. rsc.org While a dedicated total synthesis for this specific molecule is not extensively documented, the strategies employed for structurally related aconitine-type alkaloids provide a clear blueprint for its potential construction. acs.orgchemrxiv.org These approaches must meticulously assemble the intricate polycyclic framework and precisely install numerous stereocenters. nih.govacs.org

The control of stereochemistry is paramount in the synthesis of C19-DTAs due to their numerous chiral centers. Modern synthetic strategies rely heavily on stereoselective and stereospecific reactions to build the required architecture.

Fragment Coupling Strategies: A common approach involves the synthesis of complex molecular fragments that are later joined together. This allows for the independent preparation and stereochemical control of different parts of the molecule before their convergent assembly. nih.govacs.orgchemrxiv.org A key example of this is a 1,2-addition/semipinacol rearrangement sequence, which can efficiently unite two advanced fragments and simultaneously establish a critical all-carbon quaternary center. acs.orgchemrxiv.org

Intramolecular Cyclizations: Stereoselective cyclization reactions are crucial for forming the multiple rings of the alkaloid core. For instance, a Pd-catalyzed transannular alkenylation has been developed to install a functionalized bridged F ring, leading to the BCDF tetracyclic system common to these alkaloids. rsc.org

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce initial stereocenters, which then guide the stereochemistry of subsequent transformations.

The construction of the aconitine-type skeleton involves a series of sophisticated chemical transformations and the formation of key polycyclic intermediates. The synthesis often begins with the construction of a bridged ring system, such as a bicyclo[3.2.1]octane, which serves as a foundation for subsequent ring formations. rsc.org

Key reaction pathways employed in the synthesis of related alkaloids include:

Wagner-Meerwein Rearrangement: This rearrangement is used to construct the characteristic bridged ring systems within the alkaloid core. rsc.org

Iridium-Catalyzed Hydrosilylation: This reaction is used for the selective reduction of an amide to an imine, which can be further reduced to form the necessary amine functionality. nih.govchemrxiv.org

Palladium-Catalyzed Reductions: Reactions such as the reduction of an enol triflate are used to form specific double bonds within the structure. chemrxiv.org

The following table summarizes key reaction types and their strategic importance in the assembly of the C19-diterpenoid alkaloid core.

Reaction TypePurpose in SynthesisReference
1,2-Addition/Semipinacol Rearrangement Couples complex fragments and creates quaternary centers. chemrxiv.org, acs.org
Pd-catalyzed Transannular Alkenylation Forms functionalized bridged rings with high stereoselectivity. rsc.org
Wagner-Meerwein Rearrangement Constructs key bridged ring systems. rsc.org
Iridium-catalyzed Hydrosilylation Creates the amine functionality from an amide precursor. nih.gov, chemrxiv.org
Sharpless Asymmetric Dihydroxylation Introduces specific hydroxyl groups with controlled stereochemistry. rsc.org
Ring-Closing Metathesis (RCM) Forms heterocyclic rings, a common strategy in natural product synthesis. mdpi.com

Stereoselective and Stereospecific Synthetic Approaches

Partial Synthesis and Semi-synthetic Modifications of this compound

Given the difficulty of total synthesis, partial synthesis starting from more abundant, structurally related natural products is a practical alternative for producing this compound and its analogs. Aconitine (B1665448), another major alkaloid in Aconitum species, serves as a common starting material. wikipedia.org

A patented method describes the preparation of mesaconine from aconitine extracted from Aconitum soongaricum. google.com The process involves a sequence of chemical transformations:

Hydrolysis: The benzoyl group at position C-14 and the acetyl group at C-8 of aconitine are removed.

N-Deethylation: The N-ethyl group is removed.

N-Methylation: An N-methyl group is installed to form the mesaconine core.

Selective Acylation/Benzoylation: The hydroxyl groups are selectively protected and modified to yield the final target.

This semi-synthetic route is advantageous as it can avoid the use of certain toxic intermediates and is more amenable to larger-scale production compared to a lengthy total synthesis. google.com Heating aconitine in methanol (B129727) can also selectively replace the C8-acetoxyl group with a methoxy (B1213986) group, demonstrating the potential for targeted modifications. wikipedia.org

Elucidation of Biosynthetic Routes to this compound in Plants

The biosynthesis of C19-diterpenoid alkaloids like this compound is a complex, multi-step process occurring in plants of the Aconitum and Delphinium genera. nih.gov The pathway begins with universal terpenoid precursors and involves a series of cyclizations and extensive oxidative modifications to build the final complex structure. researchgate.netmdpi.com

The proposed biosynthetic pathway can be divided into three main stages:

Diterpene Precursor Formation: Isopentenyl pyrophosphate (IPP), derived from both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, is converted to the C20 precursor geranylgeranyl pyrophosphate (GGPP). researchgate.netfrontiersin.org

DA Skeleton Formation: GGPP is cyclized to form a C20-diterpenoid skeleton like atisine. mdpi.comfrontiersin.org This step involves the incorporation of a nitrogen atom, typically from an amino acid source. nih.gov

Diterpenoid Alkaloid Skeleton Modification: The initial C20 skeleton undergoes oxidative cleavage of a carbon atom to form the C19 core, followed by numerous reactions such as hydroxylations, acetylations, methylations, and benzoylations to produce the vast array of C19-DTAs. researchgate.netfrontiersin.org

The biosynthesis of the aconitine skeleton is governed by several families of enzymes that catalyze specific transformations.

Terpene Synthases: Geranylgeranyl diphosphate (B83284) synthase (GGPPS) forms GGPP from IPP. mdpi.comresearchgate.net Subsequently, enzymes like copalyl-diphosphate synthase (CDPS) and kaurene synthase (KS) catalyze the cyclization of GGPP to form the initial diterpene scaffolds, such as the atisane (B1241233) ring system. mdpi.comfrontiersin.org

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for the extensive oxidative modifications of the diterpene skeleton, including many of the hydroxylations that decorate the core structure. nih.govfrontiersin.org

Reductases and Aminotransferases: These enzymes are critical for the key nitrogen incorporation step that defines these compounds as alkaloids. nih.govjipb.net

Acyltransferases and Methyltransferases: Specific enzymes are responsible for adding the final functional groups, such as the benzoate (B1203000) group at C-14 and the various methoxy groups that characterize this compound. frontiersin.orgresearchgate.net The origin of the benzoate moiety is believed to be from benzoic acid, which itself is synthesized in plants from phenylalanine or chorismate. researchgate.netnih.govresearchgate.net

Precursor incorporation studies using isotopically labeled compounds have been instrumental in elucidating this pathway. For example, such studies in Aconitum and Delphinium species have shown that ethanolamine (B43304) is the preferred nitrogen source for the formation of the alkaloid's nitrogen-containing ring, rather than ethylamine. nih.govnih.gov

The table below details the key enzyme classes and their functions in the biosynthesis of C19-diterpenoid alkaloids.

Enzyme ClassFunctionReference
Geranylgeranyl Diphosphate Synthase (GGPPS) Synthesizes the C20 precursor GGPP. mdpi.com, researchgate.net
Copalyl-diphosphate Synthase (CDPS) Catalyzes the first cyclization step of GGPP. mdpi.com, frontiersin.org
Kaurene Synthase (KS) Performs further cyclization to form the atisane/kaurene skeleton. mdpi.com
Cytochrome P450s (CYPs) Responsible for extensive oxidative modifications (e.g., hydroxylation). nih.gov, frontiersin.org
Aminotransferases (ATFs) Incorporate the nitrogen atom into the diterpene skeleton. frontiersin.org, jipb.net
BAHD Acyltransferases Catalyze the transfer of acyl groups, such as the benzoate group. researchgate.net, frontiersin.org
O-Methyltransferases (OMTs) Add methyl groups to hydroxyl functions. frontiersin.org

Genetic and Molecular Basis of this compound Biosynthesis

Advances in genomics and transcriptomics have enabled the identification of candidate genes involved in diterpenoid alkaloid biosynthesis. jipb.net By comparing the transcriptomes of different plant tissues (e.g., roots, leaves, flowers) from species like Aconitum carmichaelii and Aconitum vilmorinianum, researchers have pinpointed genes whose expression patterns correlate with alkaloid accumulation. mdpi.comfrontiersin.org

Key findings from these molecular studies include:

Tissue-Specific Expression: Many of the genes predicted to be involved in the core biosynthesis, such as GGPPS, CDPS, and KS, show significantly higher expression in the roots, which is the primary site of accumulation for these alkaloids. mdpi.com

Identification of Candidate Genes: Transcriptome analyses have identified numerous unigenes encoding CYPs, O-methyltransferases, and BAHD acyltransferases that are highly expressed in root tissue and are considered strong candidates for catalyzing the later, diversifying steps of the pathway. mdpi.comfrontiersin.org

Evolutionary Origins: Comparative genomic analysis suggests that an Aconitum-specific whole-genome duplication event may have played a role in the evolution of the complex DA biosynthesis pathway, allowing for the functional diversification of duplicated genes. jipb.net

These genetic insights pave the way for future functional characterization of these enzymes and the potential for metabolic engineering to produce these valuable compounds in heterologous systems. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Modifications of Mesaconine 14 Benzoate

Systematic Derivatization Strategies for Mesaconine (B8520833) 14-benzoate

The derivatization of aconitine-type alkaloids, including Mesaconine 14-benzoate, is a key strategy for modulating their biological activity. nih.govresearchgate.net These modifications typically focus on specific functional groups within the molecule, such as esters and hydroxyl groups, to alter properties like potency and toxicity. rsc.orgnih.gov

Modifications to the ester groups, particularly at the C-8 and C-14 positions of the aconitine (B1665448) skeleton, have been a primary focus of derivatization efforts. The hydrolysis of the acetyl group at C-8 and the benzoyl group at C-14 is a known detoxification pathway. nih.gov For instance, the hydrolysis of the highly toxic diester aconitine yields the less toxic monoester derivative, 14-O-benzoylaconine, and further hydrolysis to the non-ester aconine (B1215550) results in an even greater reduction in toxicity, although with a concurrent loss of analgesic activity. rsc.org

While specific derivatization of this compound through extensive esterification, alkylation, or hydroxylation is not widely detailed in the reviewed literature, the principles are derived from its parent compound, aconitine. The presence of hydroxyl groups at various positions, including C-3, C-13, and C-15, offers sites for such modifications. researchgate.netnih.gov For example, acylation of hydroxyl groups can be performed, though a lack of site selectivity can present a synthetic challenge. nih.gov

The design and synthesis of novel analogues of aconitine-type alkaloids are driven by the need to improve their therapeutic index. Current time information in Bangalore, IN. A common approach involves the semi-synthesis of derivatives from a parent natural product. nih.gov For example, a series of twenty derivatives were synthesized from an aconitine-type starting material to investigate their analgesic activity and establish SAR. nih.gov

The synthesis of structurally diverse derivatives often involves modifications at the A-ring, C-ring, D-ring, and the nitrogen atom of the aconitine skeleton. researchgate.net A conjugate addition approach has also been developed to create variations in the oxygenation patterns on the aromatic ring, which can provide insights into the SAR of these diterpenoid alkaloids. nih.gov The goal of these synthetic endeavors is to create analogues with enhanced bioactivity and reduced toxicity. Current time information in Bangalore, IN.

Esterification, Alkylation, and Hydroxylation Modifications

Elucidation of Structure-Activity Relationships for this compound and its Analogues

The SAR for aconitine-type alkaloids is complex, with small structural changes often leading to significant alterations in biological activity. nih.gov Key structural features that influence the pharmacological effects include the substituents at the C-8 and C-14 positions, the nature of the nitrogen atom, and the saturation of the D-ring. nih.govnih.gov

In vitro studies have been instrumental in correlating the structural features of aconitine analogues with their pharmacological activities. For anti-proliferative effects against canine mammary cancer cells, studies have highlighted the importance of the substitution at the A-ring, a long-chain ester at the C-8 position, a hydroxyl group at C-13, the phenyl ring at C-14, and the N-ethyl group. researchgate.net Conversely, methoxy (B1213986) groups at C-1 and C-16 appeared to have little effect on this activity. researchgate.net

For analgesic activity, the presence of an acetyloxy or ethoxy group at the C-8 position is considered a significant active moiety. nih.gov Furthermore, a tertiary amine in the cyclohexane (B81311) ring is essential, and substitution of the ester group at C-14 with other groups has been shown to decrease analgesic activity. nih.govnih.gov The saturation of the D-ring is also a critical determinant, with the introduction of an unsaturated bond leading to a reduction in analgesic effects. nih.gov

Structural ModificationPositionEffect on ActivityReference
Long-chain esterC-8Important for anti-proliferative activity researchgate.net
Hydroxyl groupC-13Important for anti-proliferative activity researchgate.net
Phenyl ringC-14Important for anti-proliferative activity researchgate.net
N-ethyl group-Important for anti-proliferative activity researchgate.net
Acetyloxy or ethoxy groupC-8Significant for analgesic activity nih.gov
Substitution of ester groupC-14Decreased analgesic activity nih.gov
Unsaturation of D-ring-Decreased analgesic activity nih.gov

The substituents on the aconitine skeleton play a crucial role in the interaction with molecular targets, such as voltage-gated sodium channels (VGSCs). mdpi.comresearchgate.net Aconitine itself is known to bind to the neurotoxin receptor binding site II on the alpha subunit of VGSCs, which leads to a sustained activation of the channel. mdpi.com

The ester groups are particularly important for this interaction. The benzoyl ester at C-14 and the acetyl ester at C-8 are considered to be the primary contributors to the high toxicity of compounds like aconitine. rsc.orgresearchgate.net The hydrolysis of these ester groups significantly reduces toxicity. nih.gov It is suggested that derivatives with different oxygenated substituents may interact with different subdomains on the α-subunit of the VGSC, leading to varied biological responses. rsc.org For instance, aconite derivatives have also been shown to have a high affinity for the PARP-1 receptor in cancer therapy studies. researchgate.netresearchgate.net

Correlation of Structural Features with Pharmacological Activities in vitro

Computational Approaches in SAR Analysis, including Molecular Docking

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have become valuable tools in the investigation of aconitine-type alkaloids. researchgate.netresearchgate.net These in silico approaches help to elucidate the molecular mechanisms of action and guide the design of new analogues. researchgate.netdntb.gov.ua

Mechanistic Pharmacology and Biological Activity Research of Mesaconine 14 Benzoate Non Clinical Focus

In Vitro Pharmacological Investigations of Mesaconine (B8520833) 14-benzoate

Mesaconine 14-benzoate, also known as benzoylmesaconine (B1261751), is a principal diterpenoid alkaloid found in various Aconitum species. selleckchem.com It is a major component of Wutou decoction, a traditional remedy used for conditions like rheumatoid arthritis. medchemexpress.comtargetmol.com Extensive non-clinical research has been conducted to elucidate its pharmacological activities, focusing on its anti-inflammatory and immunomodulatory properties. selleckchem.com

Cellular Target Identification and Validation

While the precise cellular targets of this compound are still under comprehensive investigation, research points towards its interaction with key components of the inflammatory and immune response pathways. Studies suggest that its therapeutic effects, particularly in the context of rheumatoid arthritis, are linked to its ability to modulate cellular activities involved in inflammation. medchemexpress.commedchemexpress.cn The compound is often included in immunology and inflammation compound libraries for screening purposes, indicating its relevance in targeting cellular components within these systems. medchemexpress.comselleckchem.com The analgesic and anti-inflammatory activities suggest that its targets are likely receptors or enzymes central to pain and inflammation signaling. selleckchem.com

Receptor Interaction and Ligand Binding Studies

The direct interaction of this compound with specific receptors is an area of ongoing research. Its classification as a potent analgesic suggests potential interactions with pain-mediating receptors. targetmol.com For instance, some aconitum alkaloids are known to interact with voltage-gated sodium channels. While specific ligand binding studies for this compound are not extensively detailed in the provided results, its pharmacological profile, including analgesic and immunomodulatory effects, points towards likely interactions with receptors involved in these processes, such as opioid receptors or immune cell surface receptors like T-cell receptors. targetmol.com One study mentions that it may improve resistance to HSV-1 infection through the induction of antagonistic CD4+ T cells, suggesting an indirect or direct interaction with T-cell regulatory components. targetmol.com

Modulation of Intracellular Signal Transduction Pathways

This compound has been shown to modulate intracellular signaling pathways that are crucial in inflammation. Although direct studies on this specific compound are limited in the search results, related compounds and extracts from Aconitum species are known to affect pathways like the NF-κB and MAPK/ERK pathways. medchemexpress.com The anti-inflammatory effects of many natural compounds are achieved by inhibiting pro-inflammatory signaling cascades. selleckchem.com For example, the NF-κB pathway is a key regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2. nih.gov The immunomodulatory activity of this compound, particularly its influence on T-cell responses, suggests a potential modulation of T-cell receptor signaling pathways and associated downstream cascades. targetmol.com

Enzyme Inhibition or Activation Studies

The anti-inflammatory properties of this compound suggest it may act on enzymes involved in the inflammatory process, such as cyclooxygenase (COX) enzymes. mdpi.com Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly function by inhibiting COX, thereby reducing the synthesis of prostaglandins. mdpi.com While direct enzyme inhibition assays for this compound are not specified, its benzoate (B1203000) moiety is of interest. Benzoate derivatives have been studied for their effects on various enzymes. For instance, some studies have investigated the inhibitory effects of benzoate on enzymes like benzoate 4-hydroxylase (CYP53) in fungi. nih.gov Another study noted that sodium benzoate had a minimal inhibitory effect on enzymes like butyrylcholinesterase (BChE), lactate (B86563) dehydrogenase (LDH), and alcohol dehydrogenase (ADH) in one context, but did show some inhibition of an enzyme referred to as "Red". mdpi.com It is plausible that this compound's mechanism involves the inhibition of key inflammatory enzymes.

Table 1: Investigated Enzymatic Interactions of Benzoate Derivatives

Enzyme TargetCompound TypeObserved EffectReference
Benzoate 4-hydroxylase (CYP53)Cinnamic acid derivativesInhibition nih.gov
Butyrylcholinesterase (BChE)Sodium BenzoateMinimal to no inhibition mdpi.com
Lactate dehydrogenase (LDH)Sodium BenzoateMinimal to no inhibition mdpi.com
Alcohol dehydrogenase (ADH)Sodium BenzoateMinimal to no inhibition mdpi.com

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory mechanisms of this compound have been a key focus of research. selleckchem.com Its activity is attributed to the modulation of various inflammatory processes at a cellular level. A primary mechanism for anti-inflammatory compounds is the inhibition of pro-inflammatory mediators. bioline.org.br This can include reducing the production of nitric oxide (NO), a signaling molecule involved in inflammation, and downregulating the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). nih.govbioline.org.br The inhibition of protein denaturation, a process linked to inflammation, is another established in vitro method to assess anti-inflammatory activity. mdpi.com While specific data on this compound's performance in these assays is not detailed, its recognized anti-inflammatory properties strongly suggest it acts through these or similar mechanisms. selleckchem.com

Table 2: Common In Vitro Assays for Anti-inflammatory Activity

Assay TypePurposeTypical Mediator/Process MeasuredReference
Nitric Oxide (NO) Production AssayMeasures the inhibition of NO in stimulated macrophages (e.g., LPS-stimulated).Nitric Oxide (NO), iNOS expression nih.gov
Cytokine Production AssayMeasures the inhibition of pro-inflammatory cytokine release.TNF-α, IL-1β, IL-6 bioline.org.br
Protein Denaturation Inhibition AssayMeasures the ability to prevent heat- or chemically-induced protein denaturation.Bovine Serum Albumin denaturation mdpi.com
Lipoxygenase (LOX) Inhibition AssayMeasures the inhibition of LOX enzymes, which produce inflammatory leukotrienes.Lipoxygenase activity mdpi.com
Hemolysis Inhibition AssayMeasures the stabilization of red blood cell membranes against hypotonicity-induced lysis.Erythrocyte membrane stabilization mdpi.com

Immunomodulatory Mechanisms in Cellular Models

This compound demonstrates notable immunomodulatory effects in cellular models. Research indicates it can influence the behavior of immune cells, which is particularly relevant to its use in autoimmune conditions like rheumatoid arthritis. targetmol.com One significant finding is its potential to modulate T-cell responses. targetmol.com A study suggested that benzoylmesaconine may enhance resistance to herpes simplex virus-1 (HSV-1) in thermally injured mice by inducing antagonistic CD4+ T cells that counteract the burn-associated type-2 T-cell response. targetmol.com This points to a sophisticated immunomodulatory role, shifting the balance of T-cell subsets to favor a more effective immune response. Such activity is crucial for resolving infections and potentially for re-establishing immune tolerance in autoimmune diseases. targetmol.comselleckchem.com

Apoptosis Induction Mechanisms in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. oaepublish.comnih.gov Research into the anticancer properties of natural compounds has revealed their potential to trigger apoptosis in malignant cells. oaepublish.comarchivesofmedicalscience.com While specific studies focusing exclusively on this compound's direct induction of apoptosis in cancer cell lines are not extensively detailed in the provided search results, the broader context of diterpenoid alkaloids and related compounds suggests potential mechanisms.

The process of apoptosis is complex, involving both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, which both converge on the activation of caspases. nih.gov These enzymes are responsible for the biochemical and morphological hallmarks of apoptosis. nih.gov The balance between pro-apoptotic and anti-apoptotic proteins is a critical determinant of a cell's fate. nih.gov

Natural compounds can induce apoptosis through various mechanisms, including:

Modulation of Bcl-2 family proteins: Some compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and caspase activation. nih.gov

Activation of p53: The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, such as DNA damage. nih.gov

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can trigger oxidative stress, leading to the activation of apoptotic signaling pathways. mdpi.com

Cell Cycle Arrest: Many anticancer agents induce cell cycle arrest at specific checkpoints, which can subsequently lead to apoptosis. nih.gov

Further research is necessary to specifically delineate the apoptotic mechanisms of this compound in various cancer cell lines.

In Vivo Pharmacological Studies in Animal Models (Mechanistic and Dispositional Focus)

Animal models are indispensable tools for investigating the pharmacological effects and pharmacokinetic profiles of chemical compounds before they can be considered for clinical applications. fda.govnih.govbiotechfarm.co.il These models allow for the study of a compound's interaction with a living system, providing insights into its mechanisms of action and its absorption, distribution, metabolism, and excretion (ADME). fda.govbiotechfarm.co.il

Nociception, the neural process of encoding and processing noxious stimuli, is a key area of investigation in pain research. nih.govresearchgate.net Animal models of nociception are crucial for understanding the mechanisms of pain and for the development of new analgesic agents. nih.govresearchgate.net

This compound has demonstrated analgesic activity in animal models. biocrick.com In a study using an acetic acid-induced writhing model in mice, this compound significantly depressed the writhing response, indicating a peripheral analgesic effect. biocrick.com The writhing test is a chemical method of inducing pain that is commonly used to screen for the analgesic potential of compounds. researchgate.net

The mechanisms underlying the nociceptive modulation of this compound are likely complex and may involve interactions with various components of the pain signaling pathway. These could include:

Peripheral mechanisms: Inhibition of the production or action of inflammatory mediators that sensitize nociceptors.

Central mechanisms: Modulation of neurotransmission in the spinal cord and supraspinal regions involved in pain processing. mdpi.com

Further research is needed to fully elucidate the specific molecular targets and pathways through which this compound exerts its analgesic effects.

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. nih.gov While it is a protective mechanism, chronic inflammation can contribute to the pathogenesis of various diseases. nih.gov Animal models of inflammation are widely used to screen for and characterize the anti-inflammatory properties of novel compounds. semanticscholar.org

The anti-inflammatory effects of this compound have been investigated in various animal models. Phytochemicals, as a broad class, are known to exert anti-inflammatory effects by modulating key signaling pathways, including NF-κB, MAPKs, and STAT. nih.gov

Commonly used animal models to study inflammation include:

Carrageenan-induced paw edema: This model is used to assess acute inflammation. Carrageenan injection induces a biphasic inflammatory response characterized by the release of histamine, serotonin, kinins, and prostaglandins. semanticscholar.orgbjournal.org

Lipopolysaccharide (LPS)-induced inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and can be used to model systemic inflammatory responses. nih.gov

Studies on related compounds suggest that the anti-inflammatory mechanisms could involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the enzyme cyclooxygenase-2 (COX-2), which is involved in prostaglandin (B15479496) synthesis. bjournal.orgnih.gov The specific mechanisms by which this compound mitigates inflammation in animal models require further detailed investigation.

Thermal injury, or burns, can lead to significant immune dysregulation, increasing susceptibility to infections. nih.govsemanticscholar.org Animal models of burn injury are essential for studying the complex immunological changes that occur post-burn and for evaluating potential immunomodulatory therapies. nih.govd-nb.info

This compound has been shown to modulate the immunological response in thermally injured animal models. biocrick.com Specifically, it has been found to induce the generation of CD4+ T cells that are antagonistic to the type-2 T cell response often associated with burns. biocrick.comtargetmol.comsmallmolecules.comymilab.com This shift in the T-cell response may improve the resistance of thermally injured mice to infections, such as that caused by Herpes Simplex Virus Type 1 (HSV-1). biocrick.com

The induction of specific T-cell subsets is a critical aspect of adaptive immunity. nih.gov CD4+ T helper cells play a pivotal role in orchestrating immune responses, including the activation of B cells and the production of antibodies. nih.gov The ability of this compound to influence the differentiation and function of CD4+ T cells in the context of thermal injury highlights its potential as an immunomodulatory agent.

Understanding the metabolic disposition and elimination pathways of a compound is a critical component of its preclinical evaluation. fda.govbiotechfarm.co.il These studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, provide essential information on how a drug is processed by the body. biotechfarm.co.il

While specific, detailed metabolic disposition studies for this compound are not fully available in the provided search results, general principles of drug metabolism in animal models can be applied. Typically, such studies involve administering a radiolabeled version of the compound (e.g., with 14C) to animals and then analyzing various biological samples (urine, feces, bile, plasma, and tissues) to identify metabolites and determine the routes and rates of excretion. nih.govnih.gov

The liver is the primary site of drug metabolism, where compounds are often modified by Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) enzymes. nih.gov The resulting metabolites are generally more water-soluble and can be more easily excreted from the body, primarily through the urine and feces. nih.govnih.gov

The table below summarizes typical parameters evaluated in metabolic disposition studies in animal models.

ParameterDescription
Absorption The process by which the drug enters the bloodstream.
Distribution The reversible transfer of a drug from one location to another within the body.
Metabolism The chemical modification of a drug by the body, primarily in the liver.
Excretion The removal of the drug and its metabolites from the body.

This table represents general parameters and is not specific to this compound.

Efflux transporters are membrane proteins that actively pump substrates, including drugs and their metabolites, out of cells. sigmaaldrich.com They play a significant role in drug disposition and can influence a drug's absorption, distribution, and elimination. sigmaaldrich.com One such transporter is the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2. sigmaaldrich.comscbt.com

MRP2 is expressed in various tissues, including the liver, kidney, and intestine, where it mediates the efflux of a wide range of organic anions, including glucuronide and glutathione (B108866) conjugates of drugs. scbt.comevotec.com The involvement of MRP2 in the disposition of a compound is often studied using in vitro systems, such as membrane vesicles overexpressing the transporter, or in vivo using animal models that are deficient in MRP2. nih.govnih.gov

While there is no direct evidence from the provided search results detailing the interaction of this compound with MRP2, the general role of this transporter in drug disposition is well-established. If this compound or its metabolites are substrates for MRP2, this transporter could play a role in its intestinal secretion and biliary and renal excretion. nih.gov

The table below outlines the primary locations and functions of the MRP2 transporter.

TissueLocation on CellFunction
Liver Canalicular (apical) membrane of hepatocytesBiliary excretion of drugs and metabolites.
Kidney Apical membrane of proximal tubule cellsUrinary excretion of drugs and metabolites.
Intestine Apical membrane of enterocytesEfflux of drugs back into the intestinal lumen, limiting absorption.

This table provides general information about the MRP2 transporter and is not based on specific findings for this compound.

Metabolic Disposition and Elimination Pathways in Animal Models

Comparative Pharmacological Analysis with Other Aconitum Alkaloids

The pharmacological profile of this compound is best understood in comparison to other alkaloids derived from the Aconitum genus. These alkaloids are broadly classified based on their chemical structure, which dictates their biological activity and toxicity. The primary division is between highly toxic diester-diterpenoid alkaloids (DDAs) and the significantly less toxic monoester-diterpenoid alkaloids (MDAs), to which this compound (also known as Benzoylmesaconine) belongs. researchgate.net

DDAs, such as Aconitine (B1665448), Mesaconitine, and Hypaconitine (B608023), are notorious for their potent cardiotoxicity and neurotoxicity. researchgate.net Their mechanism often involves the persistent activation of voltage-dependent sodium channels, leading to excessive depolarization and arrhythmia. science.gov In contrast, this compound and other MDAs are products of hydrolysis, where one of the ester groups of a DDA is cleaved. This structural change dramatically reduces toxicity. researchgate.net

Despite the marked difference in toxicity, MDAs like this compound retain some of the therapeutic pharmacological effects of their parent compounds, notably analgesic and anti-inflammatory activities. researchgate.netmedchemexpress.com Research shows that this compound exhibits a significant analgesic effect. In animal models, its potency in reducing acetic acid-induced writhing was found to be substantial. medchemexpress.com Similarly, it demonstrated an ability to increase the pain threshold in rats subjected to repeated cold stress. medchemexpress.com These findings suggest that this compound is a major contributor to the analgesic effects of processed Aconite root preparations, where the toxic diester alkaloids have been intentionally hydrolyzed into monoester forms. medchemexpress.com

The anti-inflammatory properties of this compound are also a key area of its biological activity, contributing to its traditional use in treating conditions like rheumatoid arthritis. xiahepublishing.com This contrasts with the primary toxic effects of DDAs, although DDAs also exhibit anti-inflammatory and analgesic effects at sub-toxic doses. researchgate.net The critical advantage of this compound lies in its wider therapeutic window, offering similar benefits with a much lower risk profile. Other monoester alkaloids, such as Benzoylhypaconine, are also recognized for their potential as anti-inflammatory agents. nih.gov

Table 1: Comparative Profile of Aconitum Alkaloids

AlkaloidChemical ClassRelative ToxicityPrimary Pharmacological ActivitiesPrimary Mechanism of Action
This compound (Benzoylmesaconine)Monoester-Diterpenoid Alkaloid (MDA)LowAnalgesic, Anti-inflammatory medchemexpress.comnih.govInhibition of NF-κB and MAPK signaling pathways nih.gov
AconitineDiester-Diterpenoid Alkaloid (DDA)HighAnalgesic, Anti-inflammatory (with high toxicity) researchgate.netPersistent activation of voltage-gated sodium channels science.gov
MesaconitineDiester-Diterpenoid Alkaloid (DDA)HighAnalgesic, Anti-inflammatory (with high toxicity) researchgate.netPersistent activation of voltage-gated sodium channels science.gov
HypaconitineDiester-Diterpenoid Alkaloid (DDA)HighAnalgesic, Anti-inflammatory (with high toxicity) nih.govPersistent activation of voltage-gated sodium channels science.gov
BenzoylhypaconineMonoester-Diterpenoid Alkaloid (MDA)LowAnti-inflammatory researchgate.netnih.govInhibition of inflammatory pathways

Network Pharmacology and Systems Biology Approaches to this compound Action

Research utilizing these approaches has provided significant insights into the anti-inflammatory mechanism of this compound. nih.gov Studies on lipopolysaccharide (LPS)-activated macrophage cell lines, a standard model for inflammation research, have demonstrated that the compound's anti-inflammatory effects are mediated through the suppression of key signaling pathways. nih.gov

Specifically, this compound has been shown to inhibit the activation of Toll-like receptor 4 (TLR4), a critical sensor for LPS. nih.gov The activation of TLR4 typically initiates a cascade of downstream signaling events. This compound intervenes in this cascade by suppressing both the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

The inhibition of the NF-κB pathway occurs through the prevention of the degradation of its inhibitor, IκBα, and the subsequent nuclear translocation of the p65 subunit. By keeping the NF-κB complex inactive in the cytoplasm, this compound effectively blocks the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. nih.gov

Simultaneously, the compound suppresses the phosphorylation, and therefore the activation, of key components of the MAPK pathway, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). The MAPK pathway is also crucial for the production of inflammatory mediators. nih.gov By modulating these interconnected networks, this compound exerts a multi-target anti-inflammatory effect. These findings position it as a potential therapeutic agent for inflammation-related diseases by targeting specific signal transduction events. nih.gov

Table 2: Identified Molecular Targets and Pathways for this compound

PathwayKey Molecular TargetsReported EffectReference
NF-κB Signaling PathwayToll-like receptor 4 (TLR4)Suppression of activation nih.gov
Nuclear Factor-kappa B (NF-κB)Inhibition of activation nih.gov
Inhibitor of NF-κB (IκBα)Inhibition of degradation
p65 subunitInhibition of nuclear translocation
MAPK Signaling Pathwayc-Jun N-terminal kinase (JNK)Inhibition of phosphorylation
p38Inhibition of phosphorylation
Extracellular signal-regulated kinase (ERK)Inhibition of phosphorylation

Analytical Methodologies for Mesaconine 14 Benzoate Research and Quantification

Development and Validation of Chromatographic Methods

Chromatographic techniques form the cornerstone for the separation of Mesaconine (B8520833) 14-benzoate from the complex chemical matrix of its natural sources, primarily plants of the Aconitum genus. The development of these methods focuses on achieving high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of Aconitum alkaloids, including Mesaconine 14-benzoate (also referred to as benzoylmesaconine (B1261751) or BMA). ajol.inforesearchgate.netnih.gov Modified reverse-phase HPLC (RP-HPLC) methods are commonly employed for this purpose. researchgate.netnih.gov

These methods typically utilize a C18 column for separation. ajol.inforesearchgate.net A gradient elution system is often necessary to achieve adequate separation of the various alkaloids present in a sample. The mobile phase commonly consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) bicarbonate or ammonium acetate, with the pH adjusted to the alkaline range (e.g., pH 10.0) to ensure good peak shape and resolution for the alkaloids. ajol.inforesearchgate.net Detection is frequently carried out using a photodiode array (PDA) detector at a wavelength of around 230 nm or 240 nm. researchgate.netscielo.br

Validation studies for HPLC methods demonstrate good linearity over a defined concentration range, with correlation coefficients often exceeding 0.99. ajol.info The precision of these methods, assessed by intra- and inter-day variations, is generally found to be within acceptable limits (RSD < 15%), and accuracy, determined by recovery studies, is typically high. ajol.info The limit of detection (LOD) for related Aconitum alkaloids using HPLC-DAD can be in the low nanogram range. ajol.info

Table 1: Example HPLC Conditions for Aconitum Alkaloid Analysis

Parameter Condition Source
Column ZORBAX Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) ajol.info
Mobile Phase Acetonitrile and Ammonium Acetate Buffer (pH 10.0) ajol.info
Elution Gradient ajol.info
Detector Photodiode Array (DAD) ajol.info

| Wavelength | 240 nm | ajol.inforesearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering enhanced resolution, speed, and sensitivity. mdpi.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling much higher operating pressures. mdpi.com

For the analysis of this compound and other Aconitum alkaloids, UPLC is often coupled with mass spectrometry (UPLC-MS). mdpi.comakjournals.com The chromatographic separation is typically performed on a C18 column, such as an ACQUITY UPLC™ BEH C18. akjournals.com The mobile phase often consists of acetonitrile or methanol (B129727) and water containing a modifier like formic acid or ammonium formate (B1220265) to facilitate ionization for the MS detector. akjournals.comtandfonline.com The use of UPLC results in significantly shorter analysis times and narrower peaks compared to HPLC, which is advantageous for resolving complex mixtures of alkaloids. mdpi.com

While HPLC and UPLC are the predominant techniques, other chromatographic methods can be applied in the broader context of natural product analysis. However, for the specific, high-sensitivity quantification required for this compound, HPLC and UPLC coupled with mass spectrometry remain the methods of choice due to their superior performance and validation in numerous studies.

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Mass Spectrometry (MS) Coupled Techniques

The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both the unambiguous identification and precise quantification of this compound, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the definitive methods for the analysis of this compound. mdpi.comnih.gov UPLC is frequently the chromatographic front-end for these systems (UPLC-MS/MS). tandfonline.com An electrospray ionization (ESI) source is typically used, operating in positive ion mode, as the alkaloid structure readily accepts a proton to form a protonated molecule [M+H]⁺. mdpi.comakjournals.comtandfonline.com

In a UPLC-MS/MS setup, the first mass analyzer (a quadrupole) selects the specific precursor ion for this compound. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for accurate quantification even in complex biological matrices like rat plasma. tandfonline.comnih.gov The method has been successfully validated for the simultaneous determination of this compound along with other Aconitum alkaloids and their metabolites. tandfonline.comnih.gov

Validation data for UPLC-MS/MS methods show excellent linearity across a wide range of concentrations, from sub-ng/mL to hundreds of ng/mL. akjournals.comnih.gov The lower limits of quantification (LLOQs) for this compound are consistently in the low ng/mL range or below. mdpi.com

Table 2: UPLC-MS/MS Method Parameters for Benzoylmesaconine (BMA) Quantification

Parameter Value/Condition Source
Chromatography UPLC tandfonline.com
Column Waters C18 (1.7 µm, 50 × 2.1 mm) tandfonline.com
Ionization Source Electrospray Ionization (ESI), Positive Mode akjournals.comtandfonline.com
Detection Mode Multiple Reaction Monitoring (MRM) tandfonline.com
Linearity (r²) > 0.997 tandfonline.com
LLOQ (in rat plasma) 0.1320 ng/mL akjournals.com

| Recovery | 70.4% to 99.3% | akjournals.com |

High-Resolution Mass Spectrometry (HRMS), particularly using a Time-of-Flight (TOF) analyzer, is invaluable for structural elucidation and identification of unknown compounds. nih.gov Techniques like UPLC-qToF-MS (Quadrupole-Time-of-Flight) and ESI-IT-TOF-MS (Ion Trap-Time-of-Flight) have been applied to the analysis of C19-diterpenoid alkaloids, including this compound. nih.govacs.org

The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov Fragmentation studies using tandem mass spectrometry (MS/MS or MSⁿ) on these instruments help to characterize the structure of the alkaloids. nih.gov For this compound, characteristic neutral losses observed during fragmentation include the loss of benzoic acid (PhCOOH) and water (H₂O). nih.gov This detailed fragmentation information is crucial for confirming the identity of the compound in complex mixtures and for distinguishing it from its isomers. nih.govplos.org

LC-MS and LC-MS/MS for Identification and Quantification

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical first step in the analysis of this compound, aiming to extract the analyte from its matrix and remove interfering substances. The complexity of the matrix dictates the specific strategies employed.

This compound is a naturally occurring alkaloid found in plants of the Aconitum genus. medchemexpress.com The extraction from plant tissues is a primary step for its isolation and subsequent analysis. The process typically involves solvent extraction, where the choice of solvent is critical to maximize the yield of the target compound while minimizing the co-extraction of interfering substances. Common solvents used for alkaloid extraction include methanol, ethanol, and chloroform, often in combination with an acid or base to facilitate the dissolution of the alkaloids.

Further purification steps, such as liquid-liquid extraction or solid-phase extraction (SPE), are often necessary to clean up the crude extract. These techniques separate the alkaloids from other plant constituents like pigments, lipids, and sugars, which could interfere with the final analysis.

The quantitative determination of drugs and their metabolites in biological fluids is essential for pharmacokinetic and toxicokinetic studies. nih.gov For this compound analysis in biological matrices such as plasma or microsomes, sample preparation is a key and often challenging step. nih.govxjtu.edu.cn These matrices are complex, containing proteins, salts, and other endogenous components that can interfere with the analysis. researchgate.net

Common bioanalytical sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. researchgate.net

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. researchgate.net It offers a higher degree of sample cleanup compared to PPT.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. researchgate.net It utilizes a solid sorbent to selectively retain the analyte while interfering substances are washed away. The analyte is then eluted with a small volume of solvent.

The choice of method depends on the specific requirements of the analysis, including the desired sensitivity, the nature of the biological matrix, and the physicochemical properties of this compound.

Matrix effects are a significant challenge in the bioanalysis of compounds like this compound, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govchromatographyonline.com These effects arise from the co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results. nih.gov

The complex nature of biological and plant-derived matrices makes them prone to causing significant matrix effects. nih.govnih.gov Strategies to mitigate matrix effects include:

Improved Sample Cleanup: More extensive sample preparation methods, such as SPE, can help to remove a larger portion of the interfering matrix components. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from the matrix components can reduce ion suppression or enhancement. nih.gov

Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during sample processing and analysis.

Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the study samples can help to compensate for the matrix effect.

Addressing matrix effects is crucial for developing robust and reliable analytical methods for this compound. nih.gov

Bioanalytical Sample Preparation from Biological Matrices (e.g., Plasma, Microsomes)

Method Validation Parameters for Rigorous Academic Quantification

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. europa.eu For the quantification of this compound in academic research, rigorous validation is essential to ensure the reliability and accuracy of the data. The validation process involves evaluating several key parameters.

Linearity and Range: Linearity demonstrates the direct proportionality of the analytical signal to the concentration of the analyte over a specific range. semanticscholar.org The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov For example, a high-performance liquid chromatography (HPLC) method for a benzoate (B1203000) compound showed a linear relationship over a concentration range of 85–306 µg/ml. semanticscholar.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. europa.eunih.gov These are critical parameters for determining the sensitivity of the method. For instance, in the analysis of sodium benzoate, the LOD and LOQ were found to be 0.19 mg/kg and 0.57 mg/kg, respectively. acgpubs.org Another study on sodium benzoate in jelly reported an LOD of 0.0003 mg/100 mL and an LOQ of 0.0009 mg/100 mL. researchgate.net

The following table provides examples of linearity ranges, LODs, and LOQs from various analytical methods for benzoate compounds.

CompoundLinearity RangeLODLOQSource
Alogliptin benzoate85–306 µg/ml0.03 µg0.09 µg semanticscholar.org
Metronidazole benzoate1–15 µg/ml0.4277 µg/ml1.2961 µg/ml researchgate.net
Sodium benzoate0.05-0.25 mg/kg0.19 mg/kg0.57 mg/kg acgpubs.org
Sodium benzoate0.44 µg/mL to 19.16 µg/mL0.0003 mg/100 mL0.0009 mg/100 mL researchgate.net
Sodium benzoate1-30µg/ml0.591.8 ajast.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. semanticscholar.org It is often assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. An accuracy study for a benzoate compound demonstrated a recovery of 100.3%. semanticscholar.org Another study on sodium benzoate showed accuracy ranging from 99.54% to 100.08%. acgpubs.orgacgpubs.org

Precision and Repeatability: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. semanticscholar.org Repeatability is the precision under the same operating conditions over a short interval of time. Precision is usually expressed as the relative standard deviation (RSD). An RSD of less than 2% is generally considered acceptable for precision. semanticscholar.org

Stability: Stability studies are conducted to evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature. These studies are crucial to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis.

The following table summarizes the acceptance criteria for these validation parameters.

ParameterAcceptance CriteriaSource
AccuracyRecovery between 80-120% of the true value. nih.gov
Precision (RSD)Typically ≤ 15% (≤ 20% at LOQ). semanticscholar.org
Repeatability (RSD)Typically ≤ 15%. semanticscholar.org
StabilityAnalyte concentration should not deviate by more than ±15% from the nominal concentration. nih.gov

Future Research Directions and Translational Perspectives Non Clinical

Emerging Methodologies for Mesaconine (B8520833) 14-benzoate Research

The convergence of cutting-edge technologies with natural product research is set to revolutionize the study of compounds like Mesaconine 14-benzoate. These new methodologies promise to accelerate the pace of discovery, from data analysis to high-throughput screening.

Integration of Artificial Intelligence and Machine Learning in Data Analysis

AI can also enhance the interpretation of data from various analytical techniques, such as mass spectrometry and nuclear magnetic resonance, leading to more accurate and rapid structure elucidation and quantification of this compound in complex mixtures. mdpi.com Furthermore, AI can be instrumental in analyzing 'omics' data (genomics, proteomics, metabolomics) to understand the broader biological impact of this compound on cellular systems. nih.gov

Miniaturization of Analytical Platforms for High-Throughput Research

High-throughput screening (HTS) has been a cornerstone of drug discovery, and its efficiency is being further enhanced through miniaturization. nih.gov Miniaturized platforms, such as microfluidic devices and high-density microplates, allow for the screening of thousands of compounds against various biological targets using minimal amounts of reagents and the precious natural product itself. nih.govdispendix.com This is particularly advantageous for a compound like this compound, which may be available in limited quantities from its natural source.

The move towards assay miniaturization enables a broader and more detailed investigation of this compound's biological activity profile. dispendix.com It facilitates cost-effective, large-scale screens to identify novel targets and pathways modulated by the compound. gbo.com The integration of robotics and automated liquid handling systems with these miniaturized platforms further accelerates the research and development cycle, from initial hit discovery to lead optimization. dispendix.com

Unexplored Biological Targets and Mechanistic Pathways for this compound

While the anti-inflammatory and analgesic properties of this compound are recognized, a vast landscape of its biological interactions remains uncharted. The complex structure of this diterpenoid alkaloid suggests the potential for interaction with a wide array of biological macromolecules, leading to diverse pharmacological effects. Future research should focus on identifying these novel targets and elucidating the intricate mechanistic pathways involved.

A systematic approach, employing techniques such as affinity chromatography, chemical proteomics, and computational docking studies, can help in pulling down and identifying the direct binding partners of this compound within the cell. This could reveal unexpected targets beyond the currently known ones associated with inflammation and pain.

Furthermore, investigating its effect on various signaling pathways is crucial. For example, its influence on pathways like NF-κB, MAPK, and JAK/STAT, which are central to immune regulation and cellular proliferation, could unveil new therapeutic applications. medchemexpress.eu Understanding how this compound modulates these pathways at a molecular level will provide a more comprehensive picture of its mechanism of action.

Opportunities for Novel Analogue Design and Discovery based on this compound

This compound serves as an excellent chemical scaffold for the design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. The structural complexity of the parent molecule offers numerous sites for chemical modification.

Modification Strategy Potential Outcome Example Approach
Esterification/AmidationAltered solubility and cell permeabilityIntroduction of different acyl or aminoacyl groups at various hydroxyl positions.
Ring A modificationsEnhanced binding affinity and selectivityOpening or functionalizing the A-ring to interact with specific receptor pockets.
C-8 and C-15 substitutionsModulation of biological activityIntroduction of different functional groups to probe structure-activity relationships.

This table illustrates potential strategies for designing novel analogues of this compound.

By creating a library of semi-synthetic derivatives and screening them against a panel of biological targets, researchers can identify compounds with optimized therapeutic profiles. This approach, known as "natural product-inspired" drug discovery, has historically been a rich source of new medicines. The insights gained from understanding the structure-activity relationships (SAR) of these analogues will be invaluable for rational drug design.

Challenges and Opportunities in Natural Product Research of this compound

The journey of a natural product from discovery to a potential therapeutic agent is fraught with challenges, and this compound is no exception. However, these challenges also present unique opportunities for innovation.

Challenges:

Supply and Sustainability: The isolation of this compound from its natural source, plants of the Aconitum genus, can be limited by geographical availability, seasonal variations, and ecological concerns. researchgate.net

Structural Complexity: The intricate three-dimensional structure of this compound makes its total synthesis a formidable challenge, hindering large-scale production.

Mechanism Deconvolution: Elucidating the precise molecular targets and mechanisms of action for a natural product that may have multiple biological effects can be complex. sci-hub.se

Opportunities:

Biotechnological Production: Advances in synthetic biology and metabolic engineering offer the potential to produce this compound and its precursors in microbial or plant-based expression systems, ensuring a sustainable and scalable supply.

Semi-synthesis: Utilizing the naturally occurring scaffold of related, more abundant alkaloids and modifying them chemically to produce this compound or its analogues is a promising strategy.

Advanced Analytical Techniques: The use of sophisticated analytical methods can aid in the rapid identification and characterization of the compound and its metabolites, facilitating mechanistic studies. science.gov

Q & A

Basic: What methodologies are recommended for confirming the identity and purity of Mesaconine 14-benzoate in isolated samples?

To confirm identity, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). Compare spectral data with literature values for characteristic peaks (e.g., benzoate ester signals in NMR, molecular ion [M+H]+ at m/z 590.68 in LC-MS). For purity, use HPLC with UV detection at λ = 230–260 nm, ensuring a single peak with ≥98% area under the curve. Validate purity using orthogonal methods like thin-layer chromatography (TLC) under standardized solvent systems .

Basic: How can researchers optimize the extraction of this compound from Aconitum carmichaelii?

Employ orthogonal experimental designs (e.g., L9(3⁴)) to test variables such as solvent concentration (e.g., 70–90% ethanol), extraction time (1–3 hours), and temperature (60–80°C). Quantify yield via UPLC-MS/MS, targeting eight key water-soluble alkaloids as benchmarks. Purify using macroporous resins (e.g., D101 or AB-8) with adsorption/desorption evaluations. Monitor recovery rates and ensure total alkaloid content exceeds 15% post-purification .

Advanced: What experimental strategies are suitable for elucidating the anti-inflammatory mechanisms of this compound in rheumatoid arthritis models?

Design in vitro assays using LPS-stimulated macrophages to measure cytokine suppression (e.g., TNF-α, IL-6 via ELISA) and NF-κB pathway inhibition (e.g., Western blot for p65 phosphorylation). For in vivo validation, use collagen-induced arthritis (CIA) murine models, administering this compound intraperitoneally (1–10 mg/kg). Assess joint inflammation histologically and quantify synovial fluid biomarkers. Include dose-response curves and COX-2/PGE2 pathway analysis to differentiate its effects from other alkaloids like aconitine .

Advanced: How should researchers address contradictions in reported pharmacological activities of this compound across studies?

Conduct a scoping review to map variability in experimental conditions (e.g., extraction methods, solvent purity, model systems). Replicate key studies under controlled variables, such as standardized alkaloid ratios (e.g., mesaconine:benzoylmesaconine ≥ 1:5) and consistent bioassay protocols (e.g., cell line passage number, serum-free conditions). Use meta-analysis to identify confounding factors like batch-to-batch variability in plant material or residual toxic diester-diterpenoid alkaloids .

Advanced: What analytical validation steps are critical for quantifying this compound in complex biological matrices?

Develop a calibration curve (linear range: 0.1–50 µg/mL) using spiked plasma/serum samples. Validate precision (intra-day RSD < 5%, inter-day RSD < 10%) and accuracy (85–115% recovery). Employ matrix-matched standards to correct for ion suppression in LC-MS/MS. Cross-validate with a second analytical column (e.g., C18 vs. HILIC) to confirm peak specificity. Report limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥ 3 and 10, respectively) .

Basic: What are the stability considerations for this compound in solution during long-term studies?

Store stock solutions in anhydrous DMSO at −80°C (6-month stability) or −20°C (1-month stability). Avoid freeze-thaw cycles >3×. For in vitro assays, prepare working solutions in PBS or culture media immediately before use. Monitor degradation via periodic HPLC analysis, particularly for ester bond hydrolysis under neutral/basic conditions. Include stability data in supplementary materials with batch-specific expiration dates .

Advanced: How can researchers differentiate this compound’s therapeutic effects from its parent compound, mesaconine, in pharmacokinetic studies?

Administer equimolar doses of both compounds in rodent models and collect serial plasma samples (0–24 h). Quantify metabolites using LC-MS/MS with MRM transitions specific to the benzoate moiety (e.g., m/z 590.68 → 105.03 for this compound vs. m/z 468.58 → 105.03 for mesaconine). Compare pharmacokinetic parameters (Cmax, Tmax, AUC₀–∞) and tissue distribution profiles. Use knockout models (e.g., CYP3A4-deficient mice) to identify metabolic pathways .

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